Hypericin

Catalog No.
S530254
CAS No.
548-04-9
M.F
C30H16O8
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypericin

CAS Number

548-04-9

Product Name

Hypericin

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

Molecular Formula

C30H16O8

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3

InChI Key

YDOIFHVUBCIUHF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

SGX301; SGX-301; SGX 301; NSC 407313; NSC 622946; hypericin.

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O

Isomeric SMILES

CC1=CC(=C2C3=C4C5=C(C(=CC(=C5C2=O)O)O)C6=C7C4=C8C(=C13)C(=CC(=C8C(=O)C7=C(C=C6O)O)O)C)O

Description

The exact mass of the compound Hypericin is 504.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622946. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes - Supplementary Records. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Hypericin is a naturally occurring compound classified as a naphthodianthrone, primarily found in the plant Hypericum perforatum, commonly known as St. John's Wort. It is one of the principal active constituents of this herb, alongside hyperforin. Hypericin is notable for its large chromophore system, which contributes to its photosensitivity and potential therapeutic effects. It has been traditionally associated with treatments for depression and anxiety, although its pharmacological mechanisms are complex and not fully understood .

  • Antidepressant activity: Hypericin may interact with neurotransmitters like serotonin, norepinephrine, and dopamine, influencing mood regulation.
  • Antimicrobial activity: In the presence of light, hypericin can generate ROS that damage bacterial and viral membranes [].
  • Anticancer activity: The photodynamic properties of hypericin might be exploited to target and destroy cancer cells via PDT [].
. In the presence of light, hypericin can generate reactive oxygen species through a process known as photosensitization, which can lead to oxidative damage in cells . The compound can also dissociate protons in polar solvents, forming anions that influence its photosensitive properties .

The biosynthesis of hypericin follows a polyketide pathway, where an octaketide chain condenses to form emodin anthrone, which subsequently undergoes cyclizations and oxidations to yield hypericin and its protoforms. These reactions are sensitive to light and catalyzed by specific enzymes such as Hyp-1 .

Hypericin exhibits a range of biological activities, including:

  • Antiviral and Antibacterial Properties: It has demonstrated effectiveness against various pathogens, attributed to its ability to generate reactive oxygen species that can damage microbial cells .
  • Antidepressant Effects: While initially thought to inhibit monoamine oxidase enzymes, recent studies suggest that hypericin's antidepressant activity may be due to the inhibition of neurotransmitter reuptake rather than direct enzyme inhibition .
  • Photosensitivity: Hypericin can cause phototoxic reactions in humans and animals, leading to skin irritation when exposed to sunlight after ingestion .

The synthesis of hypericin can be achieved through both natural extraction from Hypericum perforatum and synthetic approaches:

  • Natural Extraction: Hypericin is typically extracted from the aerial parts of St. John's Wort using solvents like ethanol or methanol.
  • Synthetic Methods: Various synthetic pathways have been explored, including the use of polyketide synthases or chemical synthesis techniques that mimic the natural biosynthetic route .

Hypericin has several applications in different fields:

  • Pharmaceuticals: Used in formulations for treating depression and anxiety disorders.
  • Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, hypericin is being researched for use in cancer treatment through photodynamic therapy .
  • Indicator for Cancerous Tissues: Its preferential accumulation in cancerous tissues makes it useful as a diagnostic marker .

Research on hypericin's interactions with other compounds has highlighted its complex behavior:

  • Neurotransmitter Interactions: Studies indicate that hypericin may affect neurotransmitter levels by inhibiting reuptake mechanisms rather than directly inhibiting enzymes like monoamine oxidase .
  • Phototoxicity Mechanisms: Investigations into how hypericin interacts with cellular components under light exposure reveal pathways leading to oxidative stress and cell death, particularly in keratinocytes and melanocytes .

Several compounds share structural or functional similarities with hypericin. Here are some notable examples:

CompoundStructure TypeUnique Features
HyperforinPhloroglucinolActs as a reuptake inhibitor for neurotransmitters; less stable than hypericin under light/heat conditions .
PseudohypericinNaphthodianthroneSimilar structure but differs in pharmacological effects; also photosensitive but less studied than hypericin .
EmodinAnthraquinonePrecursor in the biosynthetic pathway; exhibits laxative effects but lacks the psychiatric effects attributed to hypericin .
RutinFlavonoidExhibits antioxidant properties; often used for vascular health but does not share hypericin's photosensitivity .

Hypericin's unique combination of properties—its significant photosensitivity, diverse biological activity, and specific biosynthetic pathways—distinguishes it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

504.08451746 g/mol

Monoisotopic Mass

504.08451746 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7V2F1075HD

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Hypericin is an anthraquinone derivative that is naturally found in the yellow flower of Hypericum perforatum (St. John's wort) with antidepressant, potential antiviral, antineoplastic and immunostimulating activities. Hypericin appears to inhibit the neuronal uptake of serotonin, norepinephrine, dopamine, gamma-amino butyric acid (GABA) and L-glutamate, which may contribute to its antidepressant effect. Hypericin may also prevent the replication of encapsulated viruses probably due to inhibition of the assembly and shedding of virus particles in infected cells. This agent also exerts potent phototoxic effects by triggering apoptotic signaling that results in formation of reactive oxygen species.

MeSH Pharmacological Classification

Antidepressive Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

548-04-9

Wikipedia

Hypericin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Modify: 2023-08-15
1: Huang LF, Wang ZH, Chen SL. Hypericin: chemical synthesis and biosynthesis. Chin J Nat Med. 2014 Feb;12(2):81-8. doi: 10.1016/S1875-5364(14)60014-5. Review. PubMed PMID: 24636057.
2: Jiang B, Wang J, Ni Y, Chen F. Necrosis avidity: a newly discovered feature of hypericin and its preclinical applications in necrosis imaging. Theranostics. 2013 Aug 10;3(9):667-76. doi: 10.7150/thno.6650. eCollection 2013. Review. PubMed PMID: 24052807; PubMed Central PMCID: PMC3776218.
3: Krammer B, Verwanger T. Molecular response to hypericin-induced photodamage. Curr Med Chem. 2012;19(6):793-8. Review. PubMed PMID: 22214453.
4: Olivo M, Fu CY, Raghavan V, Lau WK. New frontier in hypericin-mediated diagnosis of cancer with current optical technologies. Ann Biomed Eng. 2012 Feb;40(2):460-73. doi: 10.1007/s10439-011-0462-7. Epub 2011 Nov 29. Review. PubMed PMID: 22124793; PubMed Central PMCID: PMC3281199.
5: Chopra A. (64)Cu-Labeled bis-1,4,7,10-tetraazacyclododecane-N,N',N,N'-tetraacetic acid conjugated hypericin. 2011 May 03 [updated 2011 May 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK55564/ PubMed PMID: 21656982.
6: Theodossiou TA, Hothersall JS, De Witte PA, Pantos A, Agostinis P. The multifaceted photocytotoxic profile of hypericin. Mol Pharm. 2009 Nov-Dec;6(6):1775-89. doi: 10.1021/mp900166q. Review. PubMed PMID: 19739671.
7: Olivo M, Du HY, Bay BH. Hypericin lights up the way for the potential treatment of nasopharyngeal cancer by photodynamic therapy. Curr Clin Pharmacol. 2006 Sep;1(3):217-22. Review. PubMed PMID: 18666746.
8: Saw CL, Heng PW, Olivo M. Potentiation of the photodynamic action of hypericin. J Environ Pathol Toxicol Oncol. 2008;27(1):23-33. Review. PubMed PMID: 18551893.
9: Lobban CS, Hallam SJ, Mukherjee P, Petrich JW. Photophysics and multifunctionality of hypericin-like pigments in heterotrich ciliates: a phylogenetic perspective. Photochem Photobiol. 2007 Sep-Oct;83(5):1074-94. Review. PubMed PMID: 17880503.
10: Vacek J, Klejdus B, Kubán V. [Hypericin and hyperforin: bioactive components of St. John's Wort (Hypericum perforatum). Their isolation, analysis and study of physiological effect]. Ceska Slov Farm. 2007 Apr;56(2):62-6. Review. Czech. PubMed PMID: 17619301.
11: Putnik K, Stadler P, Schäfer C, Koelbl O. Enhanced radiation sensitivity and radiation recall dermatitis (RRD) after hypericin therapy -- case report and review of literature. Radiat Oncol. 2006 Sep 1;1:32. Review. PubMed PMID: 16948841; PubMed Central PMCID: PMC1564402.
12: Kiesslich T, Krammer B, Plaetzer K. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy. Curr Med Chem. 2006;13(18):2189-204. Review. PubMed PMID: 16918348.
13: Saw CL, Olivo M, Soo KC, Heng PW. Delivery of hypericin for photodynamic applications. Cancer Lett. 2006 Sep 8;241(1):23-30. Epub 2005 Nov 21. Review. PubMed PMID: 16303248.
14: Kubin A, Wierrani F, Burner U, Alth G, Grünberger W. Hypericin--the facts about a controversial agent. Curr Pharm Des. 2005;11(2):233-53. Review. PubMed PMID: 15638760.
15: Kamuhabwa A, Agostinis P, Ahmed B, Landuyt W, van Cleynenbreugel B, van Poppel H, de Witte P. Hypericin as a potential phototherapeutic agent in superficial transitional cell carcinoma of the bladder. Photochem Photobiol Sci. 2004 Aug;3(8):772-80. Epub 2004 Apr 2. Review. PubMed PMID: 15295634.
16: Miskovsky P. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules. Curr Drug Targets. 2002 Feb;3(1):55-84. Review. PubMed PMID: 11899265.
17: Agostinis P, Vantieghem A, Merlevede W, de Witte PA. Hypericin in cancer treatment: more light on the way. Int J Biochem Cell Biol. 2002 Mar;34(3):221-41. Review. PubMed PMID: 11849990.
18: Agostinis P, Assefa Z, Vantieghem A, Vandenheede JR, Merlevede W, De Witte P. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin. Adv Enzyme Regul. 2000;40:157-82. Review. PubMed PMID: 10828351.
19: Lavie G, Mazur Y, Lavie D, Meruelo D. The chemical and biological properties of hypericin--a compound with a broad spectrum of biological activities. Med Res Rev. 1995 Mar;15(2):111-9. Review. Erratum in: Med Res Rev 1995 May;15(3):259. PubMed PMID: 7739292.
20: Durán N, Song PS. Hypericin and its photodynamic action. Photochem Photobiol. 1986 Jun;43(6):677-80. Review. PubMed PMID: 3529141.

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